D-beta-Imidazolelactic Acid, Monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-beta-Imidazolelactic Acid, Monohydrate typically involves the reaction of imidazole with lactic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a monohydrate . The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product. The compound is often produced in batch reactors, and the reaction conditions are closely monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
D-beta-Imidazolelactic Acid, Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
D-beta-Imidazolelactic Acid, Monohydrate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of imidazole alkaloids and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of D-beta-Imidazolelactic Acid, Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: A simple carboxylic acid with a hydroxyl group, used in various industrial and biological applications.
Imidazole: A five-membered aromatic ring with two nitrogen atoms, widely used in pharmaceuticals and as a building block in organic synthesis.
Uniqueness
D-beta-Imidazolelactic Acid, Monohydrate is unique due to its combination of lactic acid and imidazole moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
D-beta-Imidazolelactic Acid, Monohydrate (D-β-ILA) is a compound with significant potential in medicinal chemistry, primarily as a precursor for the synthesis of various imidazole alkaloids. These alkaloids are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of D-β-ILA, exploring its synthesis, interactions, and applications in pharmaceutical research.
D-β-ILA has the molecular formula C6H8N2O3 and a molecular weight of 174.16 g/mol. Its unique structure features an imidazole ring, which is crucial for its biological activity. The compound can be synthesized through various methods, including:
- Direct synthesis from histidine : Utilizing enzymatic or chemical methods to convert histidine into D-β-ILA.
- Chemical modifications : Altering existing imidazole derivatives to yield D-β-ILA.
This compound serves as a valuable building block in the creation of more complex imidazole alkaloids, which are essential in drug development due to their therapeutic properties.
Biological Activities
D-β-ILA exhibits several notable biological activities attributed to its role as a precursor in the biosynthesis of imidazole alkaloids. Some key activities include:
- Antimicrobial Activity : Imidazole alkaloids derived from D-β-ILA have shown effectiveness against various pathogens, including bacteria and fungi. For instance, studies indicate that compounds synthesized from D-β-ILA can inhibit the growth of antibiotic-resistant bacterial strains .
- Anti-inflammatory Effects : Research has demonstrated that certain imidazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Several studies highlight the cytotoxic effects of imidazole-based compounds against cancer cell lines. These compounds can induce apoptosis in tumor cells and may disrupt cellular processes critical for cancer progression .
Interaction Studies
D-β-ILA's interactions with other biological molecules are crucial for understanding its mechanism of action. Notable findings include:
- Chiral Recognition : Due to its chiral nature, D-β-ILA may play a role in studies exploring chiral recognition mechanisms in biological systems. This characteristic is vital for drug design, where enantiomeric purity can influence therapeutic efficacy and safety.
- Binding Studies : Research indicates that D-β-ILA and its derivatives can bind to various biological targets, including enzymes and receptors involved in metabolic pathways. This binding affinity is essential for developing drugs that target specific biological processes .
Comparative Analysis
The following table summarizes the structural similarities and unique properties of D-β-ILA compared to other related compounds:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
L-Histidine | Imidazole ring | Essential amino acid; involved in protein synthesis |
Pilocarpine | Alkaloid derivative | Used for glaucoma treatment; potent muscarinic agonist |
Lactic Acid | Hydroxy acid | Commonly used in food preservation; metabolic intermediate |
D-β-ILA stands out due to its specific role as a precursor in synthesizing biologically active imidazole alkaloids, which are not only important for medicinal chemistry but also for understanding various biological processes.
Case Studies
Several case studies illustrate the practical applications of D-β-ILA:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of imidazole derivatives synthesized from D-β-ILA against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
- Cancer Cell Apoptosis : Another study focused on the cytotoxic effects of an imidazole derivative derived from D-β-ILA on human breast cancer cell lines (MCF7). The compound induced apoptosis through caspase activation pathways, suggesting its potential use in cancer therapy .
- Anti-inflammatory Activity : Research into the anti-inflammatory properties of imidazole-based compounds derived from D-β-ILA demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating promise for treating inflammatory conditions .
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUYTQBGWOQLKC-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.